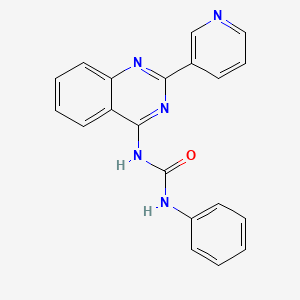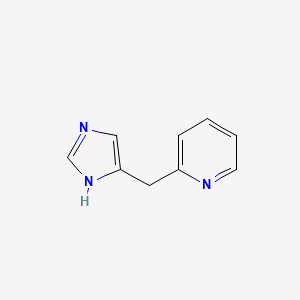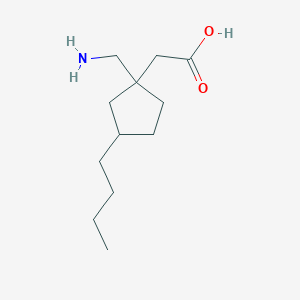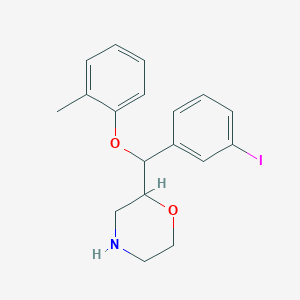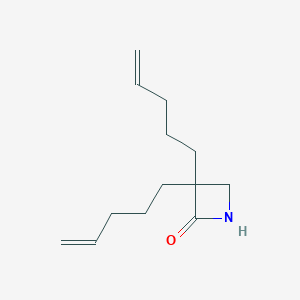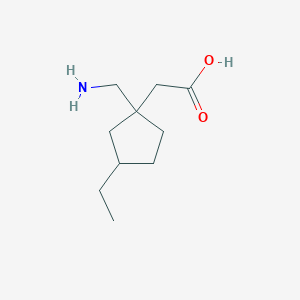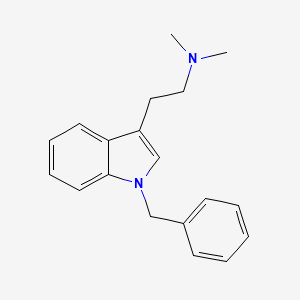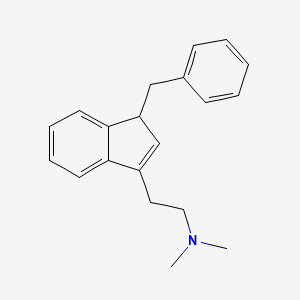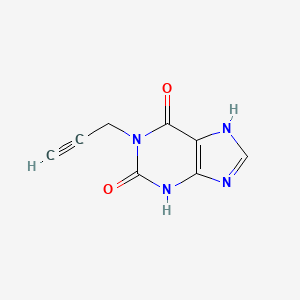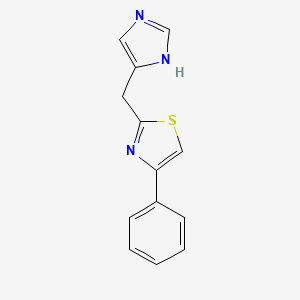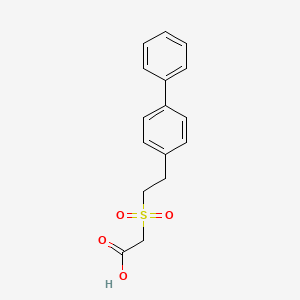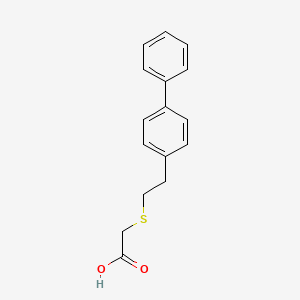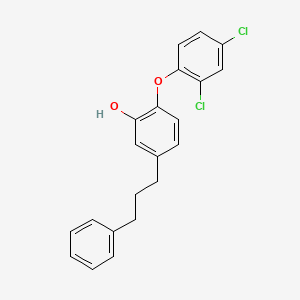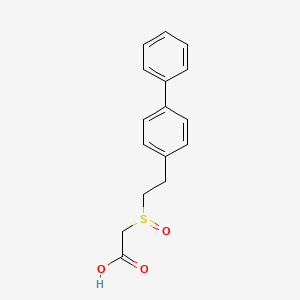
2-(2-(Biphenyl-4-yl)ethylsulfinyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a biphenyl group, which is a common motif in organic chemistry, linked to an ethylsulfinyl group and an acetic acid moiety. The presence of these functional groups allows the compound to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the reaction of biphenyl with trifluoroacetic anhydride, followed by treatment with dimethylphosphonoacetic acid and phosphoric acid . These methods highlight the versatility and adaptability of synthetic strategies for producing this compound.
Analyse Des Réactions Chimiques
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in oxidation reactions to form sulfoxides or sulfones, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride. Substitution reactions, such as halogenation, can introduce halogen atoms into the biphenyl ring, further modifying the compound’s properties .
Applications De Recherche Scientifique
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, the compound has been studied for its potential as an inhibitor of matrix metalloproteinase-12 (MMP-12), an enzyme involved in tissue remodeling and inflammation . This makes it a candidate for developing treatments for conditions such as asthma, lung cancer, and renal cell carcinoma . Additionally, the compound’s unique structure allows it to interact with various molecular targets, making it valuable for drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid involves its interaction with specific molecular targets, such as MMP-12. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of extracellular matrix components. This inhibition can reduce tissue damage and inflammation, making the compound a potential therapeutic agent for diseases involving excessive tissue remodeling . The molecular pathways involved in this process include the regulation of proteolytic activity and modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid can be compared to other similar compounds, such as 2-(biphenyl-4-yl)acetic acid (felbinac) and 2-(2-(biphenyl-4-yl)ethylsulfonyl)acetic acid . While these compounds share the biphenyl core structure, their functional groups differ, leading to variations in their chemical reactivity and biological activity. For example, felbinac is a non-steroidal anti-inflammatory drug (NSAID) used to reduce pain and inflammation . In contrast, this compound’s unique sulfinyl group allows it to interact with different molecular targets, highlighting its potential for diverse applications in scientific research and medicine.
Propriétés
Formule moléculaire |
C16H16O3S |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2-[2-(4-phenylphenyl)ethylsulfinyl]acetic acid |
InChI |
InChI=1S/C16H16O3S/c17-16(18)12-20(19)11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,17,18) |
Clé InChI |
JPUWBNMOSGBVRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCS(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



